1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Pyrido[1,2-a]pyrimidine derivatives, including compounds similar to the one mentioned, have been investigated for their antimicrobial properties. A study synthesized new Schiff bases of pyridopyrimidine derivatives with certain amino acids, aiming to explore their potential as antibacterial and antitumor agents. These compounds demonstrated variable antibacterial activities, with some showing promise against strains like Pseudomonas auroginosa and Staphylococcus aureus. This suggests a potential pathway for developing new antimicrobial agents based on pyridopyrimidine scaffolds (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Synthetic Methodologies
The compound's structural framework has been a focus for developing novel synthetic methodologies. For instance, research into the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction highlighted an efficient and environmentally friendly approach, underlining the compound's role in facilitating green chemistry principles (Heravi & Daraie, 2016).
Molecular Recognition and Sensor Development
Studies on naphthoquinone-based chemosensors for transition metal ions include structural motifs akin to the query compound. These sensors demonstrated selective recognition abilities towards Cu2+ ions, showcasing the compound's relevance in developing sensitive and selective sensors for environmental and biomedical applications (Gosavi-Mirkute et al., 2017).
Nonlinear Optical (NLO) Properties
Pyrimidine-based derivatives, including those related to the query compound, have been explored for their nonlinear optical properties, indicating potential applications in optoelectronics and high-tech device fabrication. This research area focuses on the electronic structure, optical properties, and the potential of these compounds in NLO applications, highlighting their importance in advanced material science (Hussain et al., 2020).
Properties
IUPAC Name |
1-[2-(4-methylphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-8-17(9-7-15)19(27)14-25-18-5-3-11-24-20(18)21(28)26(22(25)29)13-16-4-2-10-23-12-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRUHSANMEBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.